molecular formula C17H15N3OS2 B11262734 2-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

2-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B11262734
M. Wt: 341.5 g/mol
InChI Key: FZFBTRJJBUGHDN-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfanyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.

Next, the pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

Finally, the benzamide core is formed by reacting the intermediate with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(Ethylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide
  • 2-(Propylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide
  • 2-(Butylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide

Uniqueness

2-(Ethylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The ethylsulfanyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further study.

Properties

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

2-ethylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H15N3OS2/c1-2-22-15-8-4-3-7-13(15)16(21)20-17-19-14(11-23-17)12-6-5-9-18-10-12/h3-11H,2H2,1H3,(H,19,20,21)

InChI Key

FZFBTRJJBUGHDN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CN=CC=C3

Origin of Product

United States

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